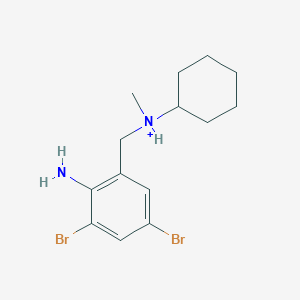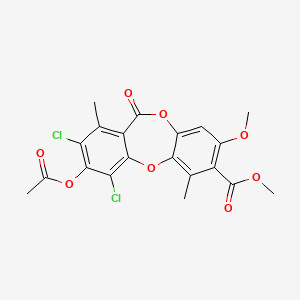
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione, also known as HPPH or TH9402, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of pyrazolidinediones, which have been found to exhibit anti-tumor properties.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in PDT involves the activation of the photosensitizer by light to produce singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cellular components, such as DNA, leading to cell death. 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to accumulate in cancer cells, making it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in PDT is its ability to selectively accumulate in cancer cells, making it a promising candidate for targeted cancer therapy. However, one limitation is the need for light activation, which may limit its use in certain types of cancer or in deep-seated tumors.
Zukünftige Richtungen
Future research on 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione could focus on improving its selectivity and efficacy in targeting cancer cells. Additionally, studies could investigate the potential use of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Further research could also explore the use of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione in other applications, such as imaging or diagnostics.
Synthesemethoden
The synthesis of 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with thioanisole and hydrazine hydrate to yield 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione, which is activated by light to produce reactive oxygen species that can kill cancer cells. 1-(4-Hydroxyphenyl)-2-phenyl-4-(2-(phenylthio)ethyl)-3,5-pyrazolidinedione has been found to be effective in inducing cell death in various cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-29-20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINXZZBZWUOJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922415 |
Source


|
| Record name | 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-phenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |
CAS RN |
1174-98-7 |
Source


|
| Record name | G 33378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)







![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)
![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)
![7-[[2-[5-Cyclopropyl-3-(difluoromethyl)-1-pyrazolyl]-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230540.png)

![Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester](/img/structure/B1230545.png)
